![molecular formula C19H26N2O2 B2772509 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide CAS No. 941871-02-9](/img/structure/B2772509.png)

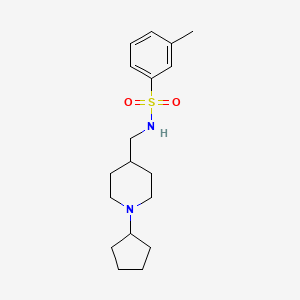

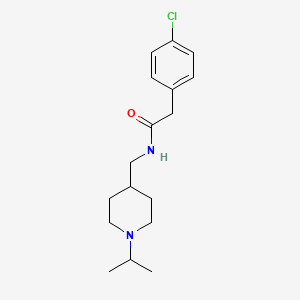

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of quinolinone derivatives and has been studied for its potential use in various fields of research.

Aplicaciones Científicas De Investigación

N-heterocyclic carbenes are neutral organic compounds containing a divalent carbon atom with a six-electron valence shell. Historically, they were considered highly reactive and transient intermediates. However, groundbreaking research in the late 1980s and early 1990s led to the isolation and characterization of stable, free NHCs. These compounds have since become powerful tools in organic chemistry and find applications in various fields .

General Properties of NHCs:- Easy Synthesis : The first NHC, 1,3-di(adamantyl)imidazol-2-ylidene (IAd), was synthesized relatively easily and sparked extensive research .

- Organocatalysis : NHCs are valuable organocatalysts .

Applications of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

Let’s explore six unique applications:

Medicinal Chemistry: NHCs play a crucial role in medicinal chemistry. Researchers have used them as catalysts for constructing bioactive molecules. For instance, NHCs facilitate the synthesis of spiroindole skeletons, which are abundant in nature and have potential pharmaceutical applications .

Asymmetric Catalysis: NHCs are powerful asymmetric catalysts. Their chiral versions can promote enantioselective reactions, enabling the synthesis of complex molecules with high stereochemical purity. Asymmetric transformations are essential in drug discovery and development .

Umpolung Reactions: NHCs participate in umpolung reactions, where the polarity of a functional group is reversed. These reactions allow the construction of carbon-carbon bonds in novel ways. Umpolung strategies are valuable in synthetic chemistry .

Coordination Chemistry: Due to their strong coordination abilities, NHCs form stable complexes with transition metals. These complexes find applications in catalysis, materials science, and supramolecular chemistry .

Organocatalysis: NHCs act as efficient organocatalysts in various transformations. They can mediate reactions such as Michael additions, acylations, and annulations. Organocatalysis offers greener and more sustainable synthetic routes .

Synthetic Methodology: Researchers use NHCs to develop new synthetic methodologies. Their unique reactivity patterns allow for innovative bond-forming processes, expanding the toolbox available to synthetic chemists .

Sakander, N., Ahmed, A., Rasool, B., & Mukherjee, D. (2023). An Overview of N-Heterocyclic Carbene: Properties and Applications. Electrophile and Lewis Acid. DOI: 10.5772/intechopen.1001331 Recent advances of N-heterocyclic carbenes in the applications of organocatalysis. RSC Advances. DOI: [10.1039/d1ra06155k](https://pubs.rsc.org/en/content/articlelanding/2021

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-19(2,3)12-17(22)20-15-8-9-16-14(11-15)5-4-10-21(16)18(23)13-6-7-13/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBUOKBRPIQNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

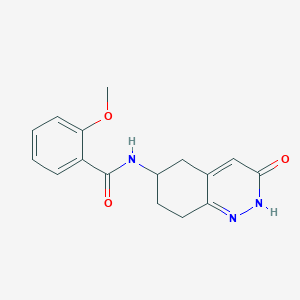

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2772428.png)

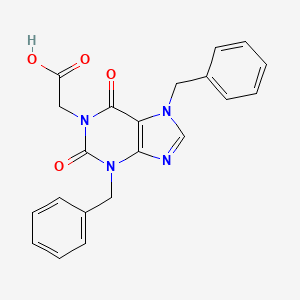

![2-[6-(2-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2772431.png)

![5-benzyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2772434.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride](/img/structure/B2772435.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2772438.png)

![[4-(2-furylcarbonyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2772439.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772441.png)